molecular formula C19H21NO5 B5069233 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide

2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B5069233
M. Wt: 343.4 g/mol
InChI Key: PVTILEURIGMUQC-UHFFFAOYSA-N
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Description

2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of ethoxy groups, formyl groups, and phenoxy groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-ethoxyphenol with an appropriate formylating agent, such as paraformaldehyde, in the presence of a catalyst like hydrochloric acid to form 2-ethoxy-4-formylphenol.

    Acetamide Formation: The next step involves the reaction of 2-ethoxy-4-formylphenol with 2-ethoxyaniline in the presence of an acylating agent such as acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)-N-(2-ethoxyphenyl)acetamide.

    Reduction: 2-(2-ethoxy-4-hydroxyphenoxy)-N-(2-ethoxyphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-ethoxyphenoxy)-N-(2-ethoxyphenyl)acetamide: Lacks the formyl group, which may result in different chemical reactivity and biological activity.

    2-(2-methoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide: Contains methoxy groups instead of ethoxy groups, which may affect its solubility and interaction with biological targets.

Uniqueness

2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide is unique due to the presence of both ethoxy and formyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and a wide range of applications in scientific research.

Properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-3-23-16-8-6-5-7-15(16)20-19(22)13-25-17-10-9-14(12-21)11-18(17)24-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTILEURIGMUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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